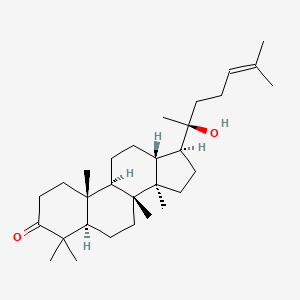

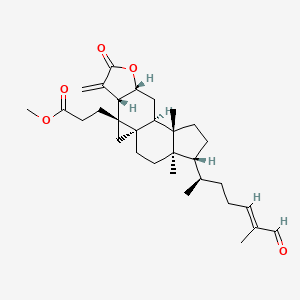

13-Methyl-8,11,13-podocarpatriene-3,12-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related diterpene compounds often involves complex chemical transformations. For example, a series of ring C aromatic diterpene derivatives were synthesized from (+)-manool, demonstrating the intricate steps required to manipulate diterpene skeletons for the production of specific compounds (Nóvoa et al., 2015). These synthesis pathways highlight the creativity and precision needed in organic chemistry to achieve desired molecular structures.

Molecular Structure Analysis

The molecular structure of diterpenes like "13-Methyl-8,11,13-podocarpatriene-3,12-diol" is characterized by a complex arrangement of carbon atoms forming multiple rings and functional groups. This complexity is evident in the detailed structural analysis and synthesis attempts of related compounds, where specific configurations and stereochemistry play critical roles in the compound's properties and reactivity (R. C. Cambie et al., 1991).

Chemical Reactions and Properties

Diterpenes including podocarpatriene derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the aerobic oxidation of abietatrienes, a process relevant to the synthesis and modification of diterpenes, shows how specific functional groups in these molecules can be selectively oxidized (Matsushita et al., 2010). These reactions are pivotal for the synthesis of naturally occurring diterpenes and their analogs.

Physical Properties Analysis

The physical properties of diterpenes such as "13-Methyl-8,11,13-podocarpatriene-3,12-diol" can be inferred from studies on similar compounds. These properties include melting points, boiling points, solubility, and crystalline structure, which are essential for understanding the compound's behavior in different environments and applications. However, specific data on these physical properties would require detailed experimental studies.

Chemical Properties Analysis

The chemical properties of diterpenes are influenced by their functional groups and molecular structure. For instance, the presence of hydroxyl groups, as implied in "13-Methyl-8,11,13-podocarpatriene-3,12-diol," affects their reactivity, polarity, and potential for forming hydrogen bonds. Studies on related diterpenes provide insights into their reactivity patterns, such as susceptibility to oxidation, rearrangement, and other transformations (Akita & Tahara, 1975).

Applications De Recherche Scientifique

Antioxidative and Antitumor Activities

Research on derivatives related to 13-Methyl-8,11,13-podocarpatriene-3,12-diol has uncovered a variety of applications in the scientific field, notably for their antioxidative and antitumor properties. Compounds isolated from the bark of Taiwania cryptomerioides and other plant sources have been extensively studied for their potential in treating various diseases and conditions.

Antioxidative Properties : A study conducted on Taiwania cryptomerioides found that compounds related to 13-Methyl-8,11,13-podocarpatriene-3,12-diol exhibited strong antioxidative activity. These findings support the potential use of these compounds in preventing oxidative stress-related diseases (Kuo, Chien, & Kuo, 2002).

Antitumor Activity : Several studies have evaluated the cytotoxicity of podocarpane-type diterpenoids against various cancer cell lines. Compounds derived from Pseudolarix amabilis and Securinega suffruticosa showed potential antitumor activities, indicating their possible application in cancer research (Wang et al., 2023; Yuan et al., 2005).

Anti-Inflammatory Properties : The hydroalcoholic extracts of Aleurites moluccanus bark, which contain related podocarpane-type trinorditerpenes, have demonstrated significant antinociceptive and anti-inflammatory properties. These effects support the therapeutic potential of such compounds in treating pain and inflammation (de Souza et al., 2021).

Synthetic Applications and Biological Evaluation : Novel podocarpa-8,11,13-triene-7- and 13-nitriles, synthesized from natural diterpenoid (+)-manool, were screened for their anti-inflammatory and cytotoxic activity. The research indicated promising results, particularly in the inhibition of nitric oxide production, suggesting potential applications in developing anti-inflammatory drugs (Villamizar et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15?,16?,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULORBDMEFAYHRJ-LEOMRAHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@]3(CCC(C(C3CC2)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

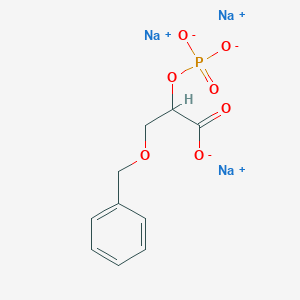

![(1'R,2'R,4'R,5S,10'R,14'S,16'S,18'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione](/img/structure/B1150807.png)

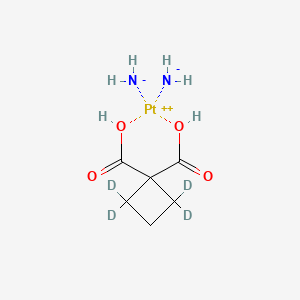

![[(1S,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1150811.png)